2-Oxohept-3-enedioate, also known as 2-oxo-3-heptenedioic acid, is a dicarboxylic acid with significant relevance in organic chemistry and biochemistry. This compound plays a crucial role in various metabolic pathways, particularly in the degradation of aromatic compounds. Its structure features a seven-carbon chain with two keto groups and two carboxylic acid functionalities, making it a versatile intermediate in synthetic organic chemistry and biological processes.
2-Oxohept-3-enedioate is primarily derived from microbial metabolism, particularly through the degradation of phenolic compounds. It is classified under the category of dicarboxylic acids and keto acids. The compound is often produced in the context of microbial pathways involving the breakdown of aromatic hydrocarbons, where it serves as an intermediate product.
The synthesis of 2-oxohept-3-enedioate can be achieved through several methods:
In biological systems, the conversion to 2-oxohept-3-enedioate typically involves a series of enzymatic reactions that facilitate the transformation of simpler organic molecules into more complex structures through metabolic pathways.
The molecular structure of 2-oxohept-3-enedioate consists of:
2-Oxohept-3-enedioate is involved in various chemical reactions:
The reactivity of 2-oxohept-3-enedioate is attributed to its electrophilic nature due to the keto group, making it a key intermediate in synthetic organic chemistry.
In biological systems, the conversion to 2-oxohept-3-enedioate is facilitated by specific enzymes that catalyze the transformation from simpler substrates through a series of steps involving hydration, oxidation, and rearrangement reactions.
The enzyme 2-hydroxymuconate tautomerase, classified under EC number 5.3.2.6, plays a crucial role in this transformation by converting enol forms into keto forms during metabolic processes . The metabolic pathways involving this compound are essential for the degradation of aromatic compounds in various microorganisms.
2-Oxohept-3-enedioate possesses the molecular formula C7H8O5 and a molecular weight of 172.136 g/mol. The compound exhibits systematic naming variations reflecting different nomenclature systems:
Table 1: Standard Chemical Identifiers for 2-Oxohept-3-enedioate
Identifier Type | Value |
---|---|
CAS Registry Number | Not Assigned |
KEGG COMPOUND | C03063 |
CHEBI ID | 17205 (anion), 48061 (acid) |
PubChem CID | 5460000 (anion) |
MetaNetX MNX ID | MNXM727972 |
SMILES String | OC(=O)CCC=CC(=O)C(=O)O |
InChIKey | HYVSZVZMTYIHKF-UHFFFAOYSA-N |
The SMILES string (OC(=O)CCC=CC(=O)C(=O)O) explicitly defines the carbon backbone: a dicarboxylate system (positions 1 and 7) with a conjugated ketone (position 2) and double bond between carbons 3 and 4. The InChIKey (HYVSZVZMTYIHKF-UHFFFAOYSA-N) provides a unique molecular fingerprint for database searches [2] [4] [5].
The compound's core structure consists of a seven-carbon chain with carboxylate groups at C1 and C7, a ketone at C2, and an unsaturation between C3 and C4. This arrangement creates a conjugated π-system (O=C–C=C) that influences both reactivity and spectral properties:
Table 2: Isomeric and Protonation State Variants
Variant | Identifier | Structural Feature |
---|---|---|
(3Z)-2-Oxohept-3-enedioic acid | CHEBI:1254 | cis-double bond, protonated |
(3E)-2-Oxohept-3-enedioic acid | CHEBI:48062 | trans-double bond, protonated |
2-Oxohept-3-enedioate | CHEBI:17205 | Dianion (charge -2) |
5-Carboxy-2-oxohept-3-enedioate | PubChem CID:5280642 | C5-carboxylated derivative |
Crystallographic studies of enzyme-bound complexes (e.g., PDB 1GTT) reveal that the cis-dianion adopts a planar conformation when coordinated in active sites, facilitating decarboxylation at C1. The C1–C2 carbonyl group engages in hydrogen bonding with conserved lysine residues, while the C3=C4 bond orientation determines substrate specificity in isomerases [5] [9].
The characterization of 2-oxohept-3-enedioate emerged from studies of bacterial aromatic degradation pathways in the late 20th century. Key milestones include:
The compound remains significant for bioremediation research, as enzymes processing this intermediate enable bacterial utilization of anthropogenic pollutants as carbon sources. Its inclusion in MetaCyc (CPD-9167) and KEGG (C03063) databases underscores its metabolic importance [5] [7].
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